molecular formula C6H11N3S B080327 5-Butyl-1,3,4-thiadiazol-2-amine CAS No. 14068-54-3

5-Butyl-1,3,4-thiadiazol-2-amine

Cat. No.: B080327
CAS No.: 14068-54-3
M. Wt: 157.24 g/mol
InChI Key: ZVMPWERUANCLFH-UHFFFAOYSA-N
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Description

5-Butyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with butyric acid or its derivatives under acidic or basic conditions. One common method involves the cyclization of thiosemicarbazide with butyric acid in the presence of phosphorus oxychloride (POCl3) as a dehydrating agent . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Scientific Research Applications

5-Butyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-sec-Butyl-1,3,4-thiadiazol-2-amine
  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole

Uniqueness

Compared to its analogs, 5-Butyl-1,3,4-thiadiazol-2-amine is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

IUPAC Name

5-butyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMPWERUANCLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364629
Record name 5-butyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14068-54-3
Record name 5-Butyl-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14068-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-butyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butyl-1,3,4-thiadiazol-2-amine
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